molecular formula C19H25BO4 B6342709 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate CAS No. 2121513-44-6

3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate

Cat. No. B6342709
CAS RN: 2121513-44-6
M. Wt: 328.2 g/mol
InChI Key: LTESOIPVWJPSCM-UHFFFAOYSA-N
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Description

3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate is a chemical compound with the molecular formula C19H25BO4 . It has a molecular weight of 328.22 . The IUPAC name for this compound is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl benzoate . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexene ring, a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), and a benzoate group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 328.21 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

The catalytic oxidation of cyclohexene, a closely related compound to 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate, has been extensively studied due to its significance in the chemical industry. Cyclohexene oxidation can yield a variety of important intermediates such as cyclohex-2-en-1-ol and cyclohex-2-en-1-one, among others. These intermediates find broad applications in synthesizing valuable chemicals for both academic and industrial purposes. Controllable and selective catalytic oxidation of cyclohexene is of particular interest for creating targeted products, showcasing the compound's utility in facilitating specific chemical transformations (Cao et al., 2018).

Antimicrobial Activity of Monoterpenes

Although not directly related to 3-Cyclohexen-1-ol, the antimicrobial properties of monoterpenes such as p-Cymene highlight the potential for similar compounds to serve in biomedical applications. Monoterpenes have shown a range of biological activities, including antimicrobial effects, which are critical given the rising concern over antimicrobial resistance. This suggests that structurally or functionally related compounds might offer new avenues for addressing microbial infections (Marchese et al., 2017).

Benzoxaborole Chemistry

Benzoxaboroles, including compounds with boron-containing groups like this compound, are of significant interest due to their unique properties and applications. These compounds have found uses as building blocks in organic synthesis, demonstrating biological activity, and serving as molecular receptors. Their ability to bind hydroxyl compounds underscores their versatility in chemical synthesis and potential in creating targeted therapeutic agents (Adamczyk-Woźniak et al., 2009).

Applications in Organic Light Emitting Diodes (OLEDs)

Transition-metal phosphors with cyclometalating ligands, akin to structures that could theoretically be derived from or related to 3-Cyclohexen-1-ol derivatives, are pivotal in OLED technology. These materials enable fine-tuning of emission wavelengths across the visible spectrum, making them essential for the development of high-efficiency display and lighting technologies. The exploration of such phosphors highlights the role of complex organic molecules in advancing optoelectronic applications (Chi & Chou, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BO4/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)22-17(21)14-8-6-5-7-9-14/h5-10,16H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTESOIPVWJPSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136100
Record name 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121513-44-6
Record name 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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